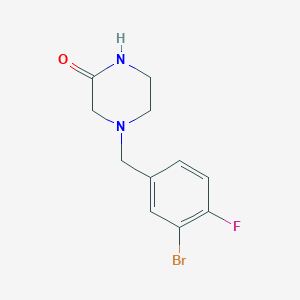

4-(3-Bromo-4-fluorobenzyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-bromo-4-fluorophenyl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFN2O/c12-9-5-8(1-2-10(9)13)6-15-4-3-14-11(16)7-15/h1-2,5H,3-4,6-7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJHPNXKSVETFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CC2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry of 4 3 Bromo 4 Fluorobenzyl Piperazin 2 One

General Synthetic Approaches to Piperazin-2-one (B30754) Derivatives

The construction of piperazin-2-one derivatives can be achieved through several synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and stereochemical control.

N-Alkylation Strategies on Piperazin-2-one Scaffolds

A primary and direct method for the synthesis of N-substituted piperazin-2-ones is the N-alkylation of a pre-existing piperazin-2-one ring. This approach involves the reaction of piperazin-2-one with a suitable alkylating agent, such as an alkyl halide or sulfonate, in the presence of a base. nih.gov For the synthesis of the title compound, this would entail the reaction of piperazin-2-one with 3-bromo-4-fluorobenzyl bromide. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products. Common bases include potassium carbonate or triethylamine, while solvents like acetonitrile (B52724) or dimethylformamide are often employed. Protecting the second nitrogen of the piperazine (B1678402) ring, for instance with a tert-butyloxycarbonyl (Boc) group, can be a strategic measure to ensure mono-alkylation and prevent the formation of di-substituted products. nih.govresearchgate.net

Reductive Amination Methodologies

Reductive amination provides a powerful and versatile alternative for the synthesis of N-alkylated piperazines and their derivatives. nih.gov This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.orgresearchgate.net For piperazin-2-one synthesis, a tandem reductive amination-transamidation-cyclization reaction can be employed, starting from amino acid methyl esters. nih.gov This methodology allows for the construction of substituted piperazin-2-ones in good yields. nih.gov Another approach involves the reductive amination of a precursor containing a piperazine ring with an appropriate aldehyde. For instance, a piperazine derivative can be reacted with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product. nih.govnih.gov

Multi-Step Reaction Sequences for Complex Piperazine Derivatives

The synthesis of complex piperazine derivatives often necessitates multi-step reaction sequences that allow for the introduction of various substituents and functionalities with high degrees of control. thieme-connect.comresearchgate.net These sequences can involve a combination of reactions such as protection, activation, coupling, and cyclization. For example, a synthetic route might begin with the protection of one nitrogen atom of a piperazine precursor, followed by functionalization at the other nitrogen, and subsequent deprotection. nih.gov Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient approach to complex molecules. A metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide has been reported for the synthesis of piperazin-2-ones, allowing for the introduction of two points of diversity. thieme-connect.comresearchgate.net

Mannich Reaction Applications in Piperazine Synthesis

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov This reaction is valuable for introducing an aminomethyl group into various structures. nih.gov In the context of piperazine synthesis, Mannich reactions can be used to prepare Mannich bases of piperazine, which are versatile intermediates for further transformations. jgtps.comjgtps.com For instance, piperazine can be reacted with an aldehyde and a compound containing an active hydrogen to form a piperazine-containing Mannich base. oarjbp.com These bases can then be used in subsequent steps to construct more complex piperazine derivatives.

Solid-Phase Synthetic Techniques for Piperazine Analogs

Solid-phase synthesis offers a powerful platform for the generation of libraries of piperazine analogs for high-throughput screening in drug discovery. medchem-ippas.eu In this technique, the piperazine scaffold or a precursor is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. acs.orgacs.org The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step. This methodology has been successfully applied to the synthesis of various piperazine derivatives, including piperazinones. acs.org The initial step often involves the N-alkylation of a resin-bound precursor, followed by further modifications and final cleavage from the solid support to yield the desired product. acs.org

Synthesis of Key Intermediates for 4-(3-Bromo-4-fluorobenzyl)piperazin-2-one

The synthesis of the target compound, this compound, requires the preparation of two key intermediates: piperazin-2-one and a suitable 3-bromo-4-fluorobenzylating agent, typically 3-bromo-4-fluorobenzyl bromide.

The synthesis of 3-bromo-4-fluorobenzyl bromide can be achieved from 3-bromo-4-fluorobenzaldehyde (B1265969) or 3-bromo-4-fluorobenzoic acid. For instance, 3-bromo-4-fluorobenzoic acid can be reduced to 3-bromo-4-fluorobenzyl alcohol using hydride complexes. google.com The resulting alcohol can then be converted to the corresponding bromide. Alternatively, 3-bromo-4-fluorobenzaldehyde can be synthesized from 4-fluorobenzaldehyde (B137897) through a bromination reaction. google.com Another approach involves the bromomethylation of a suitable fluorobenzene (B45895) derivative. chemicalbook.com

Piperazin-2-one can be synthesized through various methods. One common approach is the cyclization of ethylenediamine (B42938) derivatives. For example, reacting an ester with ethylenediamine can lead to the formation of a dehydropiperazin-2-one, which can then be reduced to piperazin-2-one. google.com Other methods include multi-step sequences starting from amino acids. rsc.org

The final step in the synthesis of this compound would involve the coupling of these two key intermediates, likely through an N-alkylation reaction as described in section 2.1.1.

Table of Synthetic Methodologies for Piperazin-2-one Derivatives

| Synthetic Approach | Key Features | Typical Reagents | Advantages |

|---|---|---|---|

| N-Alkylation | Direct functionalization of the piperazin-2-one core. nih.gov | Alkyl halides, sulfonate esters, base (e.g., K₂CO₃). | Straightforward, often high-yielding. |

| Reductive Amination | One-pot formation of N-alkylated products from amines and carbonyls. organic-chemistry.org | Aldehydes/ketones, reducing agents (e.g., NaBH(OAc)₃). | High versatility and functional group tolerance. nih.gov |

| Multi-Step Sequences | Controlled, stepwise construction for complex derivatives. thieme-connect.com | Protecting groups, coupling agents, various catalysts. | High degree of control over stereochemistry and substitution. |

| Mannich Reaction | Introduction of an aminomethyl group. nih.gov | Formaldehyde, primary/secondary amine. | Useful for creating versatile intermediates. jgtps.com |

| Solid-Phase Synthesis | Amenable to library synthesis and high-throughput screening. medchem-ippas.eu | Resin-bound substrates, reagents for various transformations. | Simplified purification, ideal for combinatorial chemistry. acs.org |

Table of Key Intermediates and Their Synthesis

| Intermediate | Starting Material(s) | Synthetic Method(s) |

|---|---|---|

| 3-Bromo-4-fluorobenzyl bromide | 3-Bromo-4-fluorobenzoic acid or 3-Bromo-4-fluorobenzaldehyde. google.comgoogle.com | Reduction followed by bromination; bromomethylation. google.comchemicalbook.com |

| Piperazin-2-one | Ethylenediamine derivatives, amino acids. google.comrsc.org | Cyclization reactions, multi-step synthesis from chiral precursors. google.comrsc.org |

Preparation of 3-Bromo-4-fluorobenzaldehyde and Related Building Blocks

The synthesis of the target compound relies on the availability of two primary precursors: 3-bromo-4-fluorobenzaldehyde and piperazin-2-one.

3-Bromo-4-fluorobenzaldehyde

3-Bromo-4-fluorobenzaldehyde is a crucial intermediate, and several methods for its synthesis from 4-fluorobenzaldehyde have been documented. The choice of method often involves a trade-off between yield, reaction conditions, and environmental impact.

One established method involves the electrophilic aromatic substitution of 4-fluorobenzaldehyde using bromine and a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), in a chlorinated solvent like dichloromethane (B109758). The reaction typically requires heating under reflux for an extended period to drive the bromination to completion.

A higher-yielding alternative employs a potent acid medium. In this process, 4-fluorobenzaldehyde is treated with bromine in the presence of 65% fuming sulfuric acid (oleum), with iodine and zinc bromide acting as catalysts. This method proceeds at a lower temperature (40°C) and can achieve high conversion and yield, often exceeding 95%. thieme.dethieme-connect.com The workup involves quenching the reaction mixture on ice, extraction with an organic solvent like toluene, and subsequent washing and purification steps. thieme.dethieme-connect.com

More recently, environmentally conscious or "green" chemistry approaches have been developed to mitigate the risks associated with hazardous reagents like bromine and strong acids. One such method utilizes sodium bromide as the bromine source, with an in-situ oxidation to generate the electrophilic bromine species. This reaction is conducted in a biphasic system of dichloromethane and acidic water, using sodium hypochlorite (B82951) as the oxidant and employing ultrasonic waves to enhance the reaction rate. researchgate.netresearchgate.net This approach offers high purity and yield while avoiding the direct handling of liquid bromine. researchgate.netresearchgate.net

Piperazin-2-one

Piperazin-2-one is a valuable heterocyclic scaffold found in numerous bioactive molecules. dicp.ac.cn Its synthesis can be accomplished through various routes. Classic methods often rely on the cyclization of precursors derived from amino acids. Modern approaches have focused on developing more efficient and versatile strategies. For instance, cascade reactions provide a powerful tool for constructing the piperazinone ring. One such metal-promoted cascade process utilizes a chloro allenylamide, a primary amine, and an aryl iodide to assemble the piperazin-2-one core in a one-pot reaction, forming three new bonds and introducing two points of diversity. thieme.dethieme-connect.comresearchgate.net Other advanced methods include the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org

Optimization of Reaction Conditions and Yields for this compound

The final step in the synthesis of this compound is the coupling of the two primary building blocks. The most common and direct method for this transformation is the N-alkylation of piperazin-2-one with a suitable 3-bromo-4-fluorobenzyl electrophile, typically 3-bromo-4-fluorobenzyl bromide or chloride. The optimization of this reaction is critical to maximize the yield and minimize the formation of byproducts, such as dialkylation or unreacted starting materials.

Key parameters that require careful optimization include the choice of base, solvent, and reaction temperature.

Base: A base is required to deprotonate the N-H of the piperazin-2-one amide, rendering it nucleophilic. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or strong bases like sodium hydride (NaH). The strength and solubility of the base can significantly impact the reaction rate.

Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or tetrahydrofuran (B95107) (THF) are typically employed for such alkylations.

Temperature: The reaction may be performed at room temperature or require heating to proceed at a reasonable rate. The optimal temperature is a balance between achieving a sufficient reaction rate and preventing thermal degradation of reactants or products.

An alternative coupling strategy is the reductive amination between 3-bromo-4-fluorobenzaldehyde and piperazin-2-one. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is a cornerstone in the synthesis of N-alkylated piperazine and piperazinone derivatives. nih.govnih.gov

Considerations for Scalable Synthesis of this compound

Transitioning a synthetic route from laboratory-scale to large-scale production introduces a new set of challenges that must be addressed to ensure the process is safe, cost-effective, robust, and environmentally sustainable.

Process Safety and Efficiency: The N-alkylation step may be exothermic and requires careful thermal management on a large scale to prevent runaway reactions. The choice of reagents is also critical; for example, using a less hazardous base like potassium carbonate is preferable to highly reactive reagents like sodium hydride. The number of steps and isolation procedures should be minimized. Routes that avoid chromatographic purification are highly desirable for large-scale work. researchgate.netmdpi.com

Purification Strategy: On a large scale, purification by column chromatography is often impractical and expensive. Therefore, developing a robust procedure for purifying the final product via crystallization is a primary goal. This involves screening various solvent systems to find conditions that provide high recovery of the product with excellent purity.

Despite a comprehensive search for the spectroscopic data of "this compound" (CAS Number: 1250405-04-9), the specific experimental data required to fully detail its structural characterization and analysis is not publicly available in the scientific literature, patents, or chemical databases.

While the existence of this compound is confirmed, and it is listed by some chemical suppliers, the detailed ¹H NMR, ¹³C NMR, IR, and HRMS data necessary to populate the requested article sections could not be retrieved. Searches for this information, including in potentially relevant patents such as WO2011015848A1, did not yield the specific experimental values (e.g., chemical shifts, vibrational frequencies, and mass-to-charge ratios).

Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy at this time. The generation of such an article would necessitate access to primary analytical data which is not presently accessible.

Structural Characterization and Analysis of 4 3 Bromo 4 Fluorobenzyl Piperazin 2 One

X-ray Crystallography for Precise Atomic Arrangement and Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid, providing unequivocal data on bond lengths, bond angles, and torsion angles. In the absence of a dedicated crystal structure for 4-(3-Bromo-4-fluorobenzyl)piperazin-2-one, the expected molecular geometry can be inferred from crystallographic studies of analogous N-substituted piperazine (B1678402) and piperazin-2-one (B30754) compounds.

For instance, studies on various 1-aroyl-4-(substituted-phenyl)piperazines consistently reveal a central piperazine ring. nih.gov The attachment of the substituted benzyl (B1604629) group to the nitrogen atom at the 4-position and the carbonyl group at the 2-position of the piperazine ring are key structural features. The geometry around the sp³-hybridized nitrogen (N4) and carbon atoms within the ring is expected to be tetrahedral, while the sp²-hybridized carbonyl carbon (C2) would adopt a trigonal planar geometry.

The 3-bromo-4-fluorobenzyl moiety is connected to the piperazine ring via a methylene (B1212753) bridge. The bond lengths and angles within this aromatic portion of the molecule are anticipated to conform to standard values for substituted benzene (B151609) rings. The precise orientation of this benzyl group relative to the piperazine ring would be determined by the torsion angles around the N4-C(methylene) bond, which are influenced by steric and electronic factors within the crystal lattice.

To illustrate the typical crystallographic parameters, the following table presents representative data from a related N-substituted piperazine derivative.

Interactive Data Table: Representative Crystallographic Data for a Substituted Piperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5162 |

| b (Å) | 6.1125 |

| c (Å) | 15.7249 |

| β (°) | 98.625 |

| Volume (ų) | 713.4 |

| Z | 4 |

Note: Data is for a representative N-substituted piperazine derivative and serves as an illustrative example. nih.gov

Conformational Analysis of the Piperazin-2-one Ring System (e.g., Chair Conformation)

The six-membered piperazin-2-one ring is not planar and can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. nih.gov For simple piperazine rings, the chair conformation is overwhelmingly the most stable and prevalent form, as it minimizes both angular and torsional strain. nih.goviucr.org

In the anticipated chair conformation of this compound, the substituents on the ring atoms can occupy either axial or equatorial positions. The bulky 3-bromo-4-fluorobenzyl group attached to N4 would be expected to preferentially occupy an equatorial position to minimize steric hindrance with the rest of the ring. This preference is a well-established principle in the conformational analysis of substituted cyclic systems.

Computational modeling and analysis of related structures indicate that the energy difference between chair and boat conformations can be significant. ias.ac.in The chair form is generally more stable due to reduced steric repulsion between atoms. libretexts.org The specific torsion angles within the ring are characteristic of its conformation.

Interactive Data Table: Typical Torsion Angles for a Piperazine Ring in a Chair Conformation

| Torsion Angle | Expected Value (°) |

| C2-N1-C6-C5 | ~ -55 to -60 |

| N1-C2-C3-N4 | ~ +50 to +55 |

| C2-C3-N4-C5 | ~ -50 to -55 |

| C3-N4-C5-C6 | ~ +55 to +60 |

| N4-C5-C6-N1 | ~ -55 to -60 |

| C5-C6-N1-C2 | ~ +50 to +55 |

Note: These are idealized values for a piperazine chair conformation; actual values in piperazin-2-one may deviate due to the influence of the carbonyl group.

Investigation of in Vitro Biological Activities of 4 3 Bromo 4 Fluorobenzyl Piperazin 2 One

Antimicrobial Activity Profile

The antimicrobial potential of various piperazine (B1678402) derivatives has been a subject of scientific inquiry, owing to the broad-spectrum activity exhibited by this heterocyclic scaffold. ijbpas.com However, specific studies focusing on 4-(3-Bromo-4-fluorobenzyl)piperazin-2-one were not identified in the searched literature.

Despite the known antibacterial properties of many compounds incorporating a piperazine ring, dedicated in vitro studies to determine the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacterial strains have not been reported in the available scientific literature. Consequently, no data regarding its Minimum Inhibitory Concentration (MIC) or spectrum of activity is available.

The piperazine moiety is present in several molecules investigated for antifungal properties. mdpi.comnih.gov However, a targeted search for in vitro antifungal efficacy studies of this compound against common fungal pathogens such as Candida albicans or Aspergillus species yielded no specific results. Therefore, its potential as an antifungal agent remains unevaluated.

Anticancer and Antiproliferative Potency

The piperazine nucleus is a key pharmacophore in the design of numerous anticancer agents, with derivatives showing activity against a variety of human cancer cell lines. nih.govmdpi.comnih.gov These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis. nih.gov A review of the current literature, however, did not uncover any published research that specifically assesses the in vitro anticancer and antiproliferative potency of this compound. As such, there is no available data on its cytotoxic effects or IC50 values against any cancer cell lines.

Neuropharmacological Investigations

Derivatives of piperazine are widely recognized for their significant activities within the central nervous system (CNS), frequently targeting various neurotransmitter receptors. nih.gov

The arylpiperazine structure is a classic motif for ligands of serotonin (B10506) (5-HT) receptors, with many derivatives showing high affinity for various subtypes such as 5-HT1A and 5-HT2A. nih.gov These interactions are crucial for the modulation of numerous neurological processes. A specific investigation into the binding affinity and functional activity of this compound at serotonin receptors has not been reported. There is no available data from radioligand binding assays or functional assays to characterize its profile as a serotonin receptor ligand.

T-type calcium channels are important targets in neuropharmacology, and certain piperazine-containing molecules have been explored for their modulatory effects on these channels. nih.gov These channels play roles in neuronal excitability and signaling pathways. A search for studies evaluating the in vitro effects of this compound on T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) using techniques like patch-clamp electrophysiology revealed no available data. Its potential to act as an inhibitor or modulator of these channels is currently unknown.

Broader Central Nervous System (CNS) Activity Screening

Direct experimental screening of this compound for its effects on the central nervous system has not been reported in the reviewed literature. However, the piperazine moiety is a well-known pharmacophore present in numerous FDA-approved CNS-acting drugs. nih.gov Compounds containing the piperazine ring are known to interact with a variety of CNS targets, including dopamine (B1211576), serotonin, and sigma receptors.

Substituted phenethylamines, which share a core structural feature with the benzyl (B1604629) group of the title compound, are a major class of psychoactive drugs, often acting as CNS stimulants. wikipedia.org Furthermore, various N-methyl-piperazine chalcones and phenothiazine (B1677639) derivatives containing piperazine have been investigated for their CNS activities, including modulation of cholinesterase and monoamine oxidase (MAO), enzymes critical for neurotransmitter regulation. nih.govnih.gov For instance, certain N-methyl-piperazine chalcones bearing a trifluoromethyl-fluorinated phenyl ring have demonstrated potent and selective inhibition of MAO-B, an enzyme implicated in neurodegenerative diseases. nih.gov

Given the prevalence of the piperazine scaffold in CNS-active agents, a broad screening of this compound would be warranted to explore potential activities such as antidepressant, antipsychotic, anxiolytic, or neuroprotective effects.

Enzyme Inhibition Studies

The potential for this compound to act as an enzyme inhibitor is an area of significant interest, particularly for targets involved in cancer and infectious diseases.

There are no direct studies reporting the PARP-1 inhibitory activity of this compound. However, the development of phthalazinone-based PARP inhibitors, such as Olaparib, provides a strong rationale for investigating this activity. Olaparib and its analogs feature a core structure that is often synthesized from precursors containing substituted benzyl and piperazine moieties. researchgate.netnih.gov

A notable example is the potent PARP-1 and PARP-2 inhibitor, 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one, which shares the 4-fluorobenzyl-piperazine substructure with the title compound. nih.gov This compound demonstrated single-digit nanomolar inhibition of PARP enzymes. nih.gov Research into other heterocyclic scaffolds, such as dimethylpyridazin-3(2H)-ones, has also identified potent PARP-1 inhibitors incorporating a 4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl group, which showed significant antiproliferative activity in BRCA-1 deficient cells. researchgate.net

These findings suggest that the this compound scaffold could potentially be optimized to interact with the catalytic domain of PARP-1. The table below summarizes the PARP-1 inhibitory activity of structurally related compounds.

| Compound Name/Class | Target(s) | Key Findings |

| 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one | PARP-1, PARP-2 | Single-digit nanomolar inhibitor with activity in BRCA1-deficient cells. nih.gov |

| Dimethylpyridazin-3(2H)-one derivatives | PARP-1 | Potent inhibitors (IC50 <2.5 nM) with selective cytotoxicity in BRCA-1 deficient cells. researchgate.net |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

CYP121A1 is an essential enzyme for the viability of Mycobacterium tuberculosis (Mtb), making it an attractive target for novel anti-tubercular drugs. While direct inhibition of CYP121A1 by this compound has not been documented, the piperazine scaffold is present in molecules designed to target Mtb.

Studies on novel analogs targeting CYP121A1 have explored various heterocyclic structures. For example, the synthesis and evaluation of ethyl 1,4-bis(4-fluorobenzyl)piperazine-2-carboxylate have been reported in the context of developing mechanism-based inhibitors for CYP121A1. researchgate.net Although this specific compound did not yield potent Mtb growth inhibitors, the research provides a basis for designing new compounds targeting this enzyme. researchgate.net The investigation of piperazine-based heterocycles for antimycobacterial activity remains an active area of research.

Other Relevant Biological Activities (e.g., Antimalarial, Insecticidal)

The broad biological potential of the piperazine scaffold extends to other therapeutic and commercial areas.

Antimalarial Activity: The piperazine ring is a common feature in compounds investigated for antimalarial properties. While no specific data exists for this compound, related structures have shown promise. For instance, libraries of amine-substituted triazolopyrazines have been screened against Plasmodium falciparum, with some tertiary alkylamine derivatives showing activity in the micromolar range. beilstein-journals.org Other studies on piperine, a compound containing a piperidine (B6355638) ring (structurally related to piperazine), have suggested low to moderate antimalarial activity. nih.gov The potential for the title compound to exhibit antiplasmodial effects warrants investigation.

Insecticidal Activity: The inclusion of a halogenated benzyl group, specifically a bromo- and fluoro-substituted phenyl ring, suggests that this compound could be explored for insecticidal properties. Diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have demonstrated good insecticidal activities against pests like Helicoverpa armigera and Plutella xylostella. nih.govresearchgate.net Although structurally distinct, this highlights the utility of the brominated heterocyclic scaffolds in developing new insecticidal agents.

Strategies for Target Identification and Validation

For a novel compound like this compound, where the specific biological targets are unknown, a systematic approach to target identification and validation is crucial. Several established strategies can be employed:

Affinity-Based Methods: This approach uses the compound itself as a "bait" to capture its binding partners from a complex biological sample (e.g., cell lysate). Techniques include affinity chromatography, where the compound is immobilized on a solid support, and activity-based protein profiling (ABPP), which uses reactive probes to covalently label active enzyme targets.

Computational Approaches: In silico methods can predict potential targets based on the compound's structure. Molecular docking can be used to screen the compound against libraries of known protein structures to identify potential binding pockets and estimate binding affinity. This can be followed by molecular dynamics simulations to understand the stability of the predicted interactions.

Phenotypic Screening and 'Omics' Approaches: This involves treating cells or model organisms with the compound and observing the resulting phenotypic changes. High-content screening can reveal effects on cell morphology, proliferation, or specific signaling pathways. Subsequent 'omics' analyses (genomics, proteomics, metabolomics) can identify changes in gene expression, protein levels, or metabolic profiles, providing clues about the compound's mechanism of action and potential targets. For example, observing the upregulation of DNA damage response genes might suggest an interaction with targets like PARP-1.

Genetic Methods: Techniques such as CRISPR-Cas9 screening or RNA interference (RNAi) can be used to identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound. This can help pinpoint the specific protein or pathway targeted by the molecule.

Validation of any identified targets would then proceed through biochemical and biophysical assays to confirm direct binding and functional modulation, as well as cellular assays to confirm that target engagement leads to the observed biological effect.

Mechanism of Action and Structure Activity Relationships Sar of 4 3 Bromo 4 Fluorobenzyl Piperazin 2 One

Molecular Interactions with Pharmacological Targets

The interaction of 4-(3-Bromo-4-fluorobenzyl)piperazin-2-one with its biological targets is dictated by the molecule's three-dimensional structure and the electronic properties of its functional groups. The piperazine (B1678402) core and the halogenated benzyl (B1604629) group are key pharmacophoric features that determine its binding affinity and selectivity.

Based on the analysis of structurally similar compounds, this compound is predicted to interact with various receptors and enzymes. The N-substituted piperazine motif is a common feature in ligands for dopamine (B1211576), serotonin (B10506), and sigma receptors. For example, arylalkyl piperazine derivatives have been shown to be potent and selective sigma receptor ligands. nih.gov The binding at these sites is typically characterized by a combination of hydrophobic, ionic, and hydrogen bonding interactions. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or become protonated at physiological pH, allowing for ionic interactions with acidic residues in the receptor's binding pocket.

Furthermore, studies on dermorphin (B549996) analogues containing piperazin-2-one (B30754) derivatives have highlighted the importance of this core in modulating opiate activities, suggesting that the carbonyl group of the piperazin-2-one ring can participate in crucial hydrogen bonding interactions. nih.gov The specific nature of the ligand-receptor binding would be highly dependent on the target protein's topology and the conformational flexibility of the molecule.

The cellular pathways modulated by this compound would be a direct consequence of its receptor or enzyme interactions. If the compound targets G-protein coupled receptors (GPCRs) such as dopamine or histamine (B1213489) receptors, it could influence downstream signaling cascades involving adenylyl cyclase, phospholipase C, and various ion channels. nih.gov For instance, antagonism at histamine H3 receptors, a known target for some piperazine derivatives, can modulate the release of several neurotransmitters, impacting various neurological pathways. nih.gov Should the compound exhibit affinity for sigma receptors, it could be involved in modulating calcium signaling and intercellular communication, which are implicated in a range of neurological conditions. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound

The 3-bromo-4-fluorobenzyl group is a critical determinant of the molecule's biological activity. The nature and position of substituents on the benzyl ring can significantly influence binding affinity and selectivity. In many ligand-receptor interactions, the benzyl group inserts into a hydrophobic pocket of the target protein. The presence of halogen atoms can enhance these hydrophobic interactions and also introduce the possibility of halogen bonding, a specific type of non-covalent interaction that can increase binding affinity.

Studies on similar structures have shown that electron-withdrawing groups on the aromatic ring can modulate the electronic properties of the molecule, which in turn affects its interaction with the target. For instance, in a series of 4-azaindole-2-piperidine derivatives, electron-rich aromatic groups were preferred for activity against Trypanosoma cruzi, while electron-deficient analogs were inactive. dndi.org The specific substitution pattern of bromine at the 3-position and fluorine at the 4-position creates a unique electronic and steric profile that will fine-tune the molecule's interaction with its specific biological target.

The piperazin-2-one core serves as a rigid scaffold that correctly orients the benzyl moiety for optimal interaction with its target. The substitution pattern on the piperazine ring is crucial for activity and selectivity. In many CNS-active piperazine derivatives, substitution at the N1 and N4 positions is a common feature. cuestionesdefisioterapia.com The presence of the carbonyl group in the piperazin-2-one ring introduces a potential hydrogen bond acceptor site, which can be critical for anchoring the ligand in the binding pocket of a receptor or enzyme. nih.gov

The presence of bromine and fluorine atoms on the benzyl ring has a profound impact on the pharmacological profile of this compound. Halogens are known to modulate a molecule's physicochemical properties, such as lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance the ability of a compound to cross the blood-brain barrier, a desirable property for CNS-active drugs. cuestionesdefisioterapia.com

Below is a table summarizing the potential impact of different structural features on the activity of benzylpiperazinone derivatives, based on findings from related compounds.

| Structural Feature | Modification | Potential Impact on Activity | Supporting Rationale from Analogues |

| Benzyl Ring | Addition of electron-withdrawing groups (e.g., halogens) | Can increase potency and selectivity through enhanced hydrophobic and halogen bonding interactions. | Studies on various heterocyclic compounds show a preference for electron-rich or electron-deficient aromatics depending on the target. dndi.org |

| Piperazin-2-one Core | Presence of carbonyl group | Provides a hydrogen bond acceptor site, which can be crucial for ligand binding. | The piperazin-2-one ring is important for modulating opiate activities in dermorphin analogues. nih.gov |

| Halogen Substitution | Fluorine | Can increase the strength of halogen bonds and alter the molecule's pKa. | Aromatic fluorine substitution can lead to stronger non-covalent interactions. polyu.edu.hk |

| Halogen Substitution | Bromine | Participates in halogen bonding and van der Waals interactions, contributing to binding affinity. | The size and polarizability of bromine can be advantageous for specific receptor interactions. |

Computational Chemistry and Molecular Modeling Studies of 4 3 Bromo 4 Fluorobenzyl Piperazin 2 One

Design and Synthesis of Novel Analogs and Derivatives for Advanced Sar

Rational Design Principles for Modifying 4-(3-Bromo-4-fluorobenzyl)piperazin-2-one

The rational design of new analogs of this compound is guided by established principles of medicinal chemistry aimed at improving potency, selectivity, and pharmacokinetic properties. The core structure presents three main regions for modification: the bromo- and fluoro-substituted benzyl (B1604629) group, the piperazin-2-one (B30754) ring, and the substituents on the piperazin-2-one ring itself.

Key Design Considerations:

Benzyl Ring Substitution: The 3-bromo and 4-fluoro substituents on the benzyl ring are critical for activity. Modifications in this region aim to explore the impact of different electron-withdrawing and electron-donating groups on potency and selectivity. The position of these substituents is also a key factor to investigate.

Bioisosteric Replacement: A common strategy involves the replacement of functional groups with other groups that have similar physical or chemical properties (bioisosteres). For example, the bromine atom could be replaced with other halogens (Cl, I) or a trifluoromethyl group to modulate lipophilicity and electronic properties.

Conformational Restriction: Introducing conformational constraints, such as incorporating the piperazin-2-one into a bicyclic system, can lock the molecule into a more active conformation, potentially increasing potency and selectivity.

Structure-Activity Relationship (SAR) Hypotheses:

Based on the analysis of related compounds, several SAR hypotheses can be formulated to guide the design of new analogs:

Halogen Bonding: The bromine atom may be involved in halogen bonding with the target protein. Exploring different halogen substituents can help to validate this hypothesis.

Hydrophobic Interactions: The benzyl ring likely engages in hydrophobic interactions within the binding pocket. Modifying the substituents on this ring can probe the size and nature of this pocket.

Hydrogen Bonding: The amide group in the piperazin-2-one ring is a potential hydrogen bond donor and acceptor. Modifications to this ring can alter its hydrogen bonding capacity.

A hypothetical SAR summary for modifications to the benzyl ring is presented in the table below, based on general principles observed in similar compound series.

| R1 (Position 3) | R2 (Position 4) | Relative Potency | Rationale |

| Br | F | +++ | Parent Compound |

| Cl | F | ++ | Chlorine is smaller and less polarizable than bromine, potentially leading to weaker halogen bonding. |

| I | F | +++ | Iodine is a stronger halogen bond donor than bromine, which may enhance potency. |

| CF3 | F | ++ | The trifluoromethyl group is a strong electron-withdrawing group but lacks the halogen bonding capability of bromine. |

| H | F | + | Removal of the bromine atom is expected to significantly decrease potency, highlighting its importance. |

| Br | H | + | The fluorine atom likely contributes to favorable electronic properties and metabolic stability. |

Synthetic Methodologies for Novel Benzyl Substituents

The synthesis of analogs with novel benzyl substituents typically involves the N-alkylation of a piperazin-2-one precursor with a substituted benzyl halide. nih.gov A general synthetic scheme is outlined below:

General Synthetic Scheme:

Scheme 1: General Synthesis of 4-Substituted Benzylpiperazin-2-ones

Step 1: Preparation of Piperazin-2-one. This can be achieved through various methods, including the cyclization of ethylenediamine (B42938) derivatives.

Step 2: N-Alkylation. The piperazin-2-one is reacted with a variety of commercially available or synthetically prepared benzyl bromides or chlorides in the presence of a base (e.g., K2CO3, Et3N) in a suitable solvent (e.g., DMF, CH3CN) to yield the desired 4-benzylpiperazin-2-one (B78528) analogs.

Methods for Introducing Diversity in the Benzyl Moiety:

Suzuki Coupling: For analogs where the benzyl ring is further substituted with aryl or heteroaryl groups, a Suzuki coupling reaction can be employed on a bromo-substituted benzylpiperazin-2-one precursor.

Buchwald-Hartwig Amination: To introduce amino groups onto the benzyl ring, a Buchwald-Hartwig amination of a bromo-substituted precursor can be utilized.

Nucleophilic Aromatic Substitution (SNAr): For benzyl rings activated with strong electron-withdrawing groups, SNAr reactions can be used to introduce a variety of nucleophiles.

Strategies for Modifying the Piperazin-2-one Ring

Modifications to the piperazin-2-one ring are aimed at exploring the impact of ring size, conformation, and substitution on biological activity.

Key Modification Strategies:

Ring Expansion and Contraction: Synthesis of analogs with piperazin-3-one or diazepan-2-one rings can provide insights into the optimal ring size for target engagement.

Substitution on the Carbon Backbone: Introducing substituents on the carbon atoms of the piperazin-2-one ring can be achieved through various synthetic methods, including asymmetric synthesis to control stereochemistry. dicp.ac.cn This can be used to probe for additional binding interactions and to modulate the compound's physicochemical properties.

Lactam Modification: The lactam (amide) bond within the piperazin-2-one ring is a key functional group. It can be reduced to the corresponding cyclic amine or converted to a thioamide to alter its hydrogen bonding properties and chemical stability.

Synthetic Approaches for Piperazin-2-one Ring Modification:

Asymmetric Hydrogenation: Chiral piperazin-2-ones can be synthesized via the asymmetric hydrogenation of pyrazin-2-ols, providing access to enantiomerically pure analogs. dicp.ac.cn

Multi-component Reactions: Cascade reactions involving chloro allenylamides, primary amines, and aryl iodides can be used to construct substituted piperazin-2-one rings in a diversity-oriented manner. researchgate.net

Solid-Phase Synthesis: The use of solid-phase synthesis allows for the rapid generation of a library of piperazin-2-one analogs with diverse substituents on the ring. 5z.com

Development of Chemical Libraries for High-Throughput Screening

To efficiently explore the SAR of this compound, the development of chemical libraries for high-throughput screening (HTS) is a powerful approach. This involves the parallel synthesis of a large number of structurally related compounds.

Library Design Principles:

Diversity-Oriented Synthesis: The library should be designed to maximize structural diversity around the this compound scaffold. This includes variations in the benzyl substituents, modifications to the piperazin-2-one ring, and the introduction of different functional groups.

Focused Libraries: In addition to diverse libraries, smaller, focused libraries can be designed to explore specific SAR hypotheses, such as the importance of halogen bonding at the 3-position of the benzyl ring.

Computational Methods: Computational tools can be used to design libraries with optimal physicochemical properties for drug-likeness and to prioritize compounds for synthesis. 5z.com

Combinatorial Synthesis Strategies:

Parallel Synthesis: This approach involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. This is well-suited for generating libraries of analogs with different benzyl substituents.

Solid-Phase Synthesis: As mentioned previously, solid-phase synthesis is a powerful tool for library generation, as it simplifies purification and allows for the use of excess reagents to drive reactions to completion. 5z.com

One-Pot Reactions: The development of one-pot multi-component reactions for the synthesis of the piperazin-2-one core can significantly streamline the library synthesis process. nih.gov

An example of a library design based on the 4-benzylpiperazin-2-one scaffold is presented in the table below.

| Scaffold | R1 (Benzyl Substituent) | R2 (Piperazinone Ring Substituent) | Number of Compounds |

| 4-Benzylpiperazin-2-one | 20 variations (halogens, alkyl, alkoxy) | 10 variations (H, methyl, ethyl, etc.) | 200 |

| 4-Benzylpiperazin-2-one | 10 variations | 20 variations (different positions and stereochemistries) | 200 |

| Total | 400 |

The screening of such libraries against the relevant biological target can rapidly provide a wealth of SAR data, enabling the identification of lead compounds with improved properties for further development.

Future Research Perspectives for 4 3 Bromo 4 Fluorobenzyl Piperazin 2 One

Identification of Undiscovered Biological Targets for Piperazin-2-one (B30754) Derivatives

The piperazine (B1678402) ring and its derivatives are considered "privileged scaffolds" in medicinal chemistry because they are present in a wide array of biologically active compounds and approved drugs. tandfonline.comnih.gov This versatility suggests that the piperazin-2-one core, a key feature of 4-(3-bromo-4-fluorobenzyl)piperazin-2-one, holds potential for interacting with a diverse range of undiscovered biological targets.

Research has shown that derivatives of the piperazine and piperazin-2-one scaffolds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and central nervous system effects. researchgate.netresearchgate.netresearchgate.net For instance, certain piperazin-2-one hybrids have been shown to induce DNA damage in triple-negative breast cancer cells, highlighting their potential in oncology. nih.gov Other derivatives have demonstrated antiviral activity, such as inhibiting adenovirus replication. medchemexpress.com The cytotoxic activity of piperazin-2-one-based structures has also been evaluated against various cancer cell lines. nih.gov

The key to unlocking new therapeutic applications lies in exploring how modifications to the piperazin-2-one scaffold affect target specificity. The substitution pattern is crucial; for example, the nature and position of groups on the benzyl (B1604629) ring of the title compound can dramatically alter its binding affinity and selectivity for different proteins. Future research should focus on systematic Structure-Activity Relationship (SAR) studies. By creating libraries of analogs of this compound with variations in the aromatic substitution and modifications to the piperazin-2-one ring, researchers can screen these compounds against broad panels of biological targets. This approach can identify novel interactions with proteins, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes that have not previously been associated with this chemical class.

Table 1: Examples of Biological Targets for Piperazine and Piperazin-2-one Derivatives

| Derivative Class | Known Biological Target(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Acetophenone/piperazin-2-one hybrids | DNA Damage Pathways | Oncology | nih.gov |

| Trisubstituted piperazin-2-ones | Adenovirus Replication Machinery | Antiviral | medchemexpress.com |

| N-substituted piperazines | Histamine (B1213489) H3 Receptor, Sigma-1 Receptor | Neurology | nih.gov |

| Benzyl piperazine derivatives | Acetylcholinesterase (AChE), Beta-Amyloid | Neurodegenerative Disease | jneonatalsurg.com |

| Piperazine-based compounds | Tyrosine Kinases (e.g., BCR-ABL) | Oncology | researchgate.net |

| Imidazo[2,1-b]thiazole-piperazine hybrids | Mycobacterial Cell Wall Synthesis | Infectious Disease | researchgate.net |

Applications in Polypharmacology and Multi-Target Drug Design

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a shift from the "one molecule, one target" paradigm to the development of multi-target-directed ligands (MTDLs) or polypharmacology. nih.gov The inherent structural flexibility of the piperazine scaffold makes it an ideal foundation for designing MTDLs that can modulate several targets simultaneously. researchgate.net

The benzylpiperazine structure, a core component of the title compound, is already being explored for multi-target applications. For example, in silico studies have proposed benzyl piperazine derivatives as dual-acting inhibitors of both acetylcholinesterase (AChE) and beta-amyloid aggregation for the treatment of Alzheimer's disease. jneonatalsurg.com Similarly, piperazine derivatives have been designed as antagonists for both the histamine H3 and sigma-1 receptors, which could offer new approaches to pain management. nih.gov

Future research on this compound and its analogs could rationally pursue multi-target design. By combining the piperazin-2-one core with other pharmacophores known to interact with different targets, novel compounds with desired polypharmacological profiles can be created. For example, one could design a molecule that not only induces DNA damage in cancer cells (a known activity for some piperazin-2-ones) but also inhibits a specific kinase involved in tumor growth or a protein associated with drug resistance. tandfonline.comresearchgate.net This strategy could lead to more effective therapies with potentially lower risks of developing resistance.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The advancement of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and medicinal chemistry. mdpi.comnih.gov These computational tools can significantly accelerate the research and development of novel compounds like this compound.

One major application is in predictive modeling. AI algorithms can be trained on vast datasets of chemical structures and their associated biological activities to predict the potential targets and properties of new molecules. mdpi.com For the piperazin-2-one class, ML models could identify which structural features are most likely to lead to activity against a specific target, guiding chemists to synthesize the most promising candidates and avoiding unproductive synthetic routes. nih.gov This can expedite the identification of novel drug candidates and help in drug repurposing. mdpi.com

AI also plays a crucial role in accelerating the "make" phase of the drug discovery cycle by aiding in computer-aided synthesis planning (CASP). nih.gov ML models can predict chemical reactions and devise efficient synthetic pathways, which is particularly useful for complex molecules. cam.ac.uk By analyzing existing chemical reaction data, AI can suggest the best methods to synthesize analogs of this compound, saving time and resources in the laboratory. The integration of automated high-throughput experiments with AI can create a "reactome" that uncovers deep relationships between reactants and reaction outcomes, further refining the synthetic process. cam.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Bromo-4-fluorobenzyl)piperazin-2-one, and how can purity be maximized?

- Methodology :

- Multi-step synthesis : Begin with bromo-fluorobenzyl bromide (e.g., 4-Bromo-3-fluorobenzyl bromide, CAS RN 127425-73-4) as a starting material. Couple this intermediate with a piperazin-2-one backbone via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) .

- Catalysts : Use potassium carbonate (K₂CO₃) or palladium catalysts for coupling reactions, as seen in analogous piperazine derivatives .

- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product with >95% purity .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation of this compound?

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for bromo-fluorobenzyl) and piperazin-2-one protons (δ 2.5–3.5 ppm for CH₂ groups) .

- ¹³C NMR : Confirm carbonyl resonance (δ ~165 ppm for the piperazin-2-one ketone) .

Advanced Research Questions

Q. How does the 3-bromo-4-fluorobenzyl substituent influence target binding and pharmacokinetic properties compared to other halogenated analogs?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Effects : The bromine atom enhances electrophilic reactivity, while fluorine improves metabolic stability via reduced CYP450 oxidation .

- Target Interactions : Molecular docking studies suggest the bromo-fluorobenzyl group forms halogen bonds with protein residues (e.g., kinase ATP-binding pockets) .

- Comparative Data :

Q. How can researchers resolve contradictions in reported biological activities of piperazin-2-one derivatives?

- Methodological Framework :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Data Triangulation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity, in vivo efficacy models) .

Q. What crystallographic insights exist for piperazin-2-one derivatives, and how do they guide drug design?

- X-ray Crystallography :

- Monoclinic Systems : Piperazin-2-one derivatives often crystallize in the P2₁/c space group, with intermolecular H-bonding between the ketone oxygen and adjacent NH groups .

- Torsional Angles : The bromo-fluorobenzyl group adopts a 60° dihedral angle relative to the piperazine ring, optimizing hydrophobic interactions in protein pockets .

Methodological Notes

- Synthetic Optimization : Continuous flow reactors improve yield scalability for multi-step syntheses .

- Data Interpretation : Use DFT calculations (e.g., Gaussian 16) to correlate NMR chemical shifts with electronic effects of substituents .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate findings with CRISPR-edited cell lines to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.